molecular formula C17H19N3O4S B2789742 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-39-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2789742
CAS No.: 532965-39-2
M. Wt: 361.42
InChI Key: DOJXCMWBSNQFTQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic thiazolopyrimidine derivative of significant interest in medicinal chemistry research. Thiazolopyrimidines represent a privileged scaffold in drug discovery, formed by the fusion of thiazole and pyrimidine rings into a single, planar molecular framework that serves as an isostere of purine . This bicyclic system is actively investigated for its diverse biological potential. While the specific research profile of this compound is still being elucidated, its close structural analogues have demonstrated potent pharmacological activities. A highly similar compound, differing only by methyl substituents, is commercially available for research purposes . Furthermore, thiazolo[3,2-a]pyrimidine scaffolds, in general, have garnered attention for their role as DNA intercalators and topoisomerase II (Topo II) inhibitors . These mechanisms are critical in oncology research, as Topo II enzymes are well-validated targets for anticancer therapy due to their essential role in DNA replication and cell proliferation . Compounds from this class have shown promising cytotoxic activity against various human tumour cell lines in vitro, with some exhibiting efficacy comparable or superior to established chemotherapeutic agents like Doxorubicin . The molecular structure of this compound features a planar thiazolopyrimidine core, which is ideal for potential interaction with biological macromolecules, linked to a 3,4-dimethoxyphenethyl side chain via a carboxamide bridge. This side chain is a common pharmacophore believed to aid in groove-binding interactions with DNA or enzyme targets, enhancing binding affinity and selectivity . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-23-13-4-3-11(9-14(13)24-2)5-6-18-15(21)12-10-19-17-20(16(12)22)7-8-25-17/h3-4,9-10H,5-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJXCMWBSNQFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CN=C3N(C2=O)CCS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with a suitable thiazolopyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Hydrolysis of Carboxamide Group

The carboxamide moiety (-CONH₂) undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis : Produces the corresponding carboxylic acid and ammonium salt.

  • Basic hydrolysis (saponification) : Yields a carboxylate salt and ammonia.

Reaction conditions for similar thiazolo[3,2-a]pyrimidine carboxamides involve refluxing with HCl (6M) or NaOH (2M) in ethanol/water.

Reaction Type Reagents Products Monitoring
Acidic hydrolysisHCl (6M), ethanol5-Oxo-2H,3H,5H- thiazolo[3,2-a]pyrimidine-6-carboxylic acid + NH₄ClTLC (Rf shift)
Basic hydrolysisNaOH (2M), H₂OSodium 5-oxo-2H,3H,5H- thiazolo[3,2-a]pyrimidine-6-carboxylate + NH₃NMR (loss of NH₂ peak)

Oxidation of Thiazole and Pyrimidine Moieties

The thiazolo[3,2-a]pyrimidine core is susceptible to oxidation at sulfur and nitrogen centers:

  • Thiazole sulfur : Oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA.

  • Pyrimidine ring : Aromatic oxidation can occur with strong oxidants like KMnO₄.

For example, oxidation of the thiazole ring in related compounds with H₂O₂ (30%) at 60°C yields sulfoxide derivatives .

Nucleophilic Substitution at the Ethyl Linker

The ethyl chain connecting the dimethoxyphenyl group to the heterocycle participates in nucleophilic substitutions. For instance:

  • Halogenation : Reaction with PCl₅ replaces the hydroxyl group (if present) with Cl.

  • Amination : Treatment with NH₃/MeOH introduces amine groups.

No direct data exists for this compound, but analogous thiazolo-pyrimidines show substitution at similar positions under SN2 conditions .

Cycloaddition Reactions

The electron-deficient pyrimidine ring may engage in [4+2] Diels-Alder reactions. For example:

  • With dienes (e.g., 1,3-butadiene), it forms bicyclic adducts.

Predicted regioselectivity aligns with pyrido[2,3-d]pyrimidine derivatives, where the C6 position is most reactive .

Biological Interactions (Enzyme Inhibition)

While not a classical chemical reaction, the compound interacts with biological targets:

  • CDC25B phosphatase inhibition : Thiazolopyrimidines block this enzyme (IC₅₀ ~4.5 μM for analog 44 ), critical in cancer cell cycle regulation .

  • Binding mechanism : Involves hydrogen bonding with the carboxamide group and π-stacking with the dimethoxyphenyl substituent.

Synthetic Modifications

Key steps in synthesizing analogs include:

  • Multi-component reactions : Combining thiourea, aldehydes, and β-keto esters (e.g., Biginelli reaction) .

  • Condensation : Reaction of thiazolo-pyrimidine intermediates with 3,4-dimethoxyphenethylamine.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising activity against several biological targets, making it a candidate for further development in therapeutic applications.

Anticancer Activity

Research indicates that thiazolo-pyrimidine derivatives can exhibit anticancer properties. Studies have shown that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrate cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial and fungal strains. This property can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Biological Studies

This compound serves as a valuable tool in biological research.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition assays to study its effect on various enzymes linked to disease pathways. For example, it has shown potential as an inhibitor of certain proteases and kinases that are critical in cancer progression.

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is essential for its development into a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its suitability for clinical use.

Drug Development

The unique structure of this compound makes it an attractive scaffold for drug design.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the pharmacological profile of this compound. Modifications to its chemical structure can lead to improved potency and selectivity towards specific biological targets.

Combination Therapies

There is potential for this compound to be used in combination therapies with existing drugs to enhance efficacy and reduce resistance in treatment regimens for diseases such as cancer and infections.

Comprehensive Data Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityCytotoxic effects on cancer cell lines observed
Antimicrobial PropertiesInhibitory effects against bacterial and fungal strains
Biological StudiesEnzyme InhibitionPotential inhibitor of proteases and kinases
Pharmacokinetic StudiesEvaluated ADME properties
Drug DevelopmentStructure-Activity RelationshipOptimization through chemical modifications
Combination TherapiesPotential enhancement of efficacy with existing drugs

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Position and Number of Methoxy Groups

  • Target Compound: 3,4-Dimethoxyphenethyl group.
  • N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide () : Single 4-methoxy substituent. Reduced steric hindrance and electronic effects compared to the 3,4-dimethoxy analog, which may alter solubility or metabolic stability .
  • 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (): 4-Methoxyphenyl at position 5 and methyl at position 6.

Functional Group Differences

  • Ethyl Esters (–9) : Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () replaces the carboxamide with an ester. Esters are more hydrolytically labile, reducing bioavailability compared to carboxamides .
  • Phthalimide Derivatives () : Compounds like those in incorporate phthalimide groups, which are bulkier and may hinder passive diffusion across biological membranes compared to the target compound’s carboxamide .

Physicochemical Properties

  • Crystallography :
    • The target compound’s 3,4-dimethoxyphenethyl group may engage in C–H···O hydrogen bonding (as seen in –9), whereas analogs with bromophenyl () or trimethoxybenzylidene () groups exhibit π-halogen or π-stacking interactions .
    • Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () forms intermolecular hydrogen bonds via its carboxylate group, a feature absent in the carboxamide target compound .

Data Tables

Compound Name Substituents Functional Group Synthesis Catalyst Notable Properties
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) 3,4-Dimethoxyphenethyl Carboxamide Likely NaOAc/ZnCl₂ High π-electron density; potential P-gp interaction
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenethyl Carboxamide Not specified Reduced steric hindrance; improved solubility
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl (C5), Methyl (C7) Carboxamide Not specified Increased lipophilicity; enhanced membrane permeability
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl, Methyl (C7) Ester Glacial acetic acid Hydrolytic instability; π-halogen interactions in crystal packing

Research Findings and Discussion

  • Substituent Effects : The 3,4-dimethoxy motif enhances electronic interactions with biological targets, as seen in verapamil’s binding to P-glycoprotein . Single-methoxy analogs () may exhibit weaker binding but better pharmacokinetic profiles.
  • Functional Group Impact : Carboxamides generally exhibit greater metabolic stability than esters (), making the target compound more suitable for oral administration.
  • Crystallographic Insights : The dimethoxy group’s orientation influences hydrogen bonding and crystal packing, which could affect formulation stability .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core, which is known for various biological activities. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_2O_3S with a molecular weight of approximately 304.36 g/mol. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. Notably:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells.
  • Kinase Modulation : It has been suggested that compounds with similar structures can modulate kinase activity, impacting signaling pathways related to cell growth and survival .

Biological Targets

Research indicates that thiazolo[3,2-a]pyrimidine derivatives often target kinases and other proteins involved in cancer progression. For example:

Target Biological Activity Reference
Dihydrofolate Reductase (DHFR)Inhibition leads to reduced DNA synthesis
Tyrosine KinasesModulation affects growth factor signaling
EPH ReceptorsOverexpression in cancers; potential therapeutic target

Research Findings

  • Anticancer Activity : Studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds targeting DHFR showed enhanced efficacy compared to non-targeted therapies .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting specific pathways related to cytokine production and immune response modulation .
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, indicating that these compounds may play a role in treating neurodegenerative diseases through modulation of oxidative stress pathways .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • A study involving pyrido[2,3-d]pyrimidine derivatives revealed that modifications at the ethyl group significantly enhanced their anticancer properties against breast cancer cell lines .
  • Another investigation focused on the synthesis of thiazolo-pyrimidine derivatives demonstrated their effectiveness in targeting specific kinases involved in tumorigenesis, providing a basis for further drug development .

Q & A

Q. What synthetic strategies are recommended for preparing this compound with high purity?

The synthesis typically involves coupling a 3,4-dimethoxyphenylethylamine derivative with a thiazolo[3,2-a]pyrimidine-6-carboxylic acid precursor. A common method employs carbodiimide coupling agents (e.g., CDI or DCC) under reflux in aprotic solvents like DMF or THF. Reaction monitoring via TLC and purification through column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product in >90% purity .

Q. Which spectroscopic and crystallographic techniques confirm the molecular structure?

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with the 3,4-dimethoxyphenyl group showing characteristic aromatic signals at δ 6.7–7.1 ppm and methoxy singlets at δ 3.8–3.9 ppm .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, confirming the fused thiazole-pyrimidine core and substituent orientation .
  • IR : Validates carbonyl groups (stretching at ~1680 cm1^{-1}) and secondary amide N-H bonds (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

  • Substitution patterns : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess electronic effects on bioactivity. highlights dichlorophenyl analogs for enhanced lipophilicity .
  • Core modifications : Introduce methyl or ethyl groups at the 7-position of the thiazolo-pyrimidine scaffold to study steric effects on target binding. Monitor changes via HPLC-MS and correlate with activity assays .

Q. What computational methodologies predict conformational stability and reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability of the carboxamide linkage under physiological conditions .

Q. How to resolve discrepancies between in vitro and in silico biological activity data?

  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target stabilization .
  • Docking refinement : Apply induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility, cross-validated with mutagenesis studies on suspected binding residues .

Q. What reaction optimization strategies improve yields in multi-step syntheses?

  • Catalyst screening : Use Pd/Cu catalysts for Ullmann-type couplings of aromatic substituents, optimizing temperature (80–120°C) and solvent (toluene/DMF) to suppress side reactions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps, enhancing throughput while maintaining >85% yield .

Data Contradiction Analysis

Q. How to address inconsistent crystallographic vs. spectroscopic data?

  • Cross-validation : Compare X-ray-derived bond angles with DFT-optimized structures; deviations >5% suggest polymorphism or solvate formation. Re-crystallize under controlled conditions (e.g., slow evaporation in CH2_2Cl2_2) .
  • Dynamic NMR : Resolve rotational barriers of the 3,4-dimethoxyphenyl group at variable temperatures (e.g., 298–343 K) to detect conformational flexibility not captured in static crystal structures .

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